molecular formula C21H25ClN2O4S B4579207 N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Numéro de catalogue: B4579207
Poids moléculaire: 437.0 g/mol
Clé InChI: FSKKULRGWMWHTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has been developed as a potential treatment for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Applications De Recherche Scientifique

Enhancement of Gastrointestinal Motility

A series of benzamide derivatives, including variations related to "N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide," have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects. Notably, one derivative, identified as Y-36912, emerged as a selective serotonin 4 (5-HT4) receptor agonist, indicating effectiveness on both the upper and lower gastrointestinal tract (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).

Potential in Diabetes Treatment

In the context of diabetes treatment, research on hypoglycemic benzoic acid derivatives revealed compounds with significant activity enhancements over traditional treatments. Specifically, repaglinide, a related compound, demonstrated substantial efficacy in type 2 diabetic patients, underscoring the therapeutic potential of structurally similar compounds in managing diabetes (W. Grell, R. Hurnaus, G. Griss, et al., 1998).

Antimicrobial Applications

Research into benzamides and their copper and cobalt complexes has shown promising in vitro antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications of "this compound" and its derivatives in developing new antimicrobial agents (E. Khatiwora, Pranaya V. Joshi, V. Puranik, et al., 2013).

Neurological Disorder Treatments

The search for effective treatments against neurological disorders has led to the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing significant anti-acetylcholinesterase (anti-AChE) activity. These findings highlight the potential of compounds within this chemical class, including "this compound," in developing treatments for conditions such as Alzheimer's disease (H. Sugimoto, Y. Tsuchiya, H. Sugumi, et al., 1990).

Mécanisme D'action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Given the complexity of the molecule, it could potentially interact with multiple targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is used .

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and testing of its biological activity .

Propriétés

IUPAC Name

N-benzyl-1-(3-chloro-4-methoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-23(15-16-6-4-3-5-7-16)21(25)17-10-12-24(13-11-17)29(26,27)18-8-9-20(28-2)19(22)14-18/h3-9,14,17H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKKULRGWMWHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.